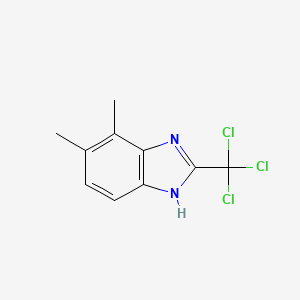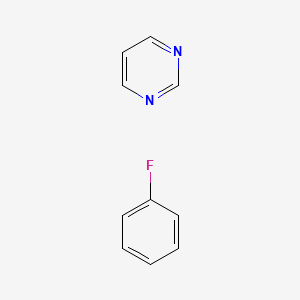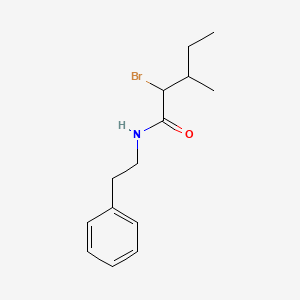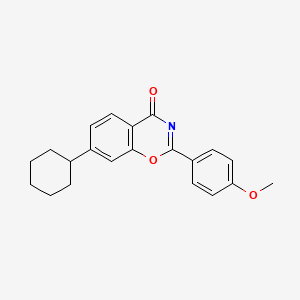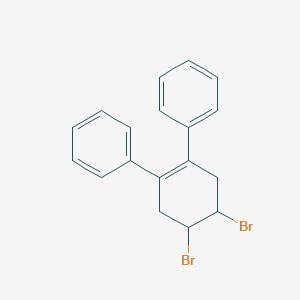
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is an organic compound characterized by the presence of two bromine atoms attached to a cyclohexene ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene typically involves the bromination of 2-phenylcyclohexene. The reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the 4 and 5 positions of the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the formation of the cyclohexene ring, followed by phenyl substitution and subsequent bromination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the cyclohexene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxylation, and amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the phenyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, participate in electrophilic aromatic substitution, and undergo redox reactions, influencing its overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Similar in structure but with phenylalkoxy substituents instead of a cyclohexene ring.
1,4-Dibromobenzene: A simpler compound with two bromine atoms on a benzene ring without additional substituents.
2-Phenylcyclohexene: The parent compound without bromine substitution.
Uniqueness
(4,5-Dibromo-2-phenylcyclohexen-1-yl)benzene is unique due to the presence of both bromine atoms and a phenyl group on a cyclohexene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
832111-20-3 |
|---|---|
Molecular Formula |
C18H16Br2 |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
(4,5-dibromo-2-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H16Br2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-10,17-18H,11-12H2 |
InChI Key |
AMECUMRBLKQGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


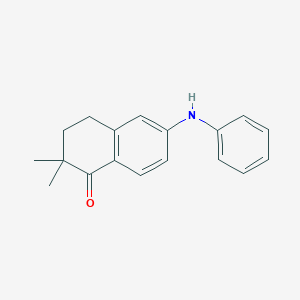
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
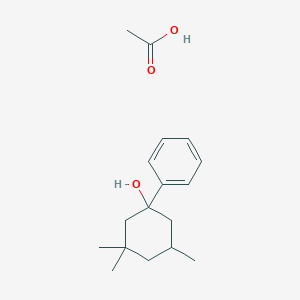
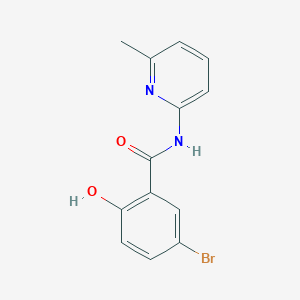



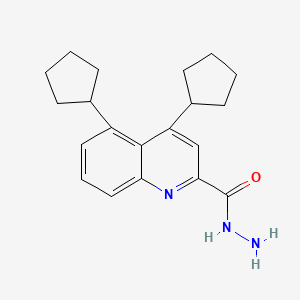

![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)
